N,N-dimethylcyclopent-2-en-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
13044-51-4 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N,N-dimethylcyclopent-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-8(2)7-5-3-4-6-7/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
DDWGOYIQAOAERW-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC=C1 |
Canonical SMILES |
CN(C)C1CCC=C1 |
Synonyms |
2-Cyclopenten-1-amine,N,N-dimethyl- |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for N,n Dimethylcyclopent 2 En 1 Amine and Its Analogs
Direct Alkylation Approaches for N,N-dimethylcyclopent-2-en-1-amine
Direct alkylation methods provide a straightforward route to this compound by forming the carbon-nitrogen bond directly on a pre-existing cyclopentene (B43876) ring.
Nucleophilic Substitution Reactions with Cyclopentenyl Halides and Dimethylamine (B145610)
A primary and direct method for the synthesis of this compound involves the nucleophilic substitution reaction between a cyclopentenyl halide and dimethylamine. In this SN2 reaction, the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the cyclopentenyl halide and displacing the halide leaving group. youtube.com A common precursor for this reaction is 3-chlorocyclopent-1-ene, which reacts with an excess of dimethylamine to produce the desired product. The use of excess amine is crucial to drive the reaction towards the formation of the tertiary amine and to neutralize the hydrogen halide formed as a byproduct. youtube.com
A notable variation of this method utilizes dimethylformamide (DMF) as both a solvent and a source of dimethylamine. This approach, conducted under sealed conditions in the presence of aqueous sodium hydroxide, offers enhanced safety and reproducibility by generating dimethylamine in situ, thereby avoiding the handling of the gaseous amine.
Alkylation of Cyclopentenamine Derivatives with Methylating Agents
An alternative direct approach involves the alkylation of cyclopentenamine derivatives using methylating agents. This method starts with a primary or secondary amine on the cyclopentene ring and introduces methyl groups to the nitrogen atom. For instance, cyclopent-2-en-1-amine (B12446624) can be reacted with a methylating agent like methyl iodide. masterorganicchemistry.com This reaction is a form of alkylation where the amine's lone pair of electrons attacks the methyl group of the methylating agent. wikipedia.org To facilitate the reaction and prevent the formation of quaternary ammonium (B1175870) salts, a base is typically employed. masterorganicchemistry.com
The choice of methylating agent is critical and can range from common reagents like methyl iodide and dimethyl sulfate (B86663) to others like methyl nitrate. nih.govsciencemadness.org The reactivity of these agents and the potential for over-methylation to form quaternary ammonium salts are important considerations. masterorganicchemistry.com Exhaustive methylation, for example, intentionally uses an excess of a highly reactive methylating agent like methyl iodide to produce the quaternary ammonium salt. masterorganicchemistry.com
Optimization of Reaction Parameters for Yield and Selectivity Enhancement
Optimizing reaction parameters is essential for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, solvent, and the choice of base. researchgate.net
For the alkylation of cyclopentenamine derivatives, the reaction temperature is typically controlled between 0 and 25°C to minimize the occurrence of side reactions. The selection of an appropriate solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is important for stabilizing intermediates. The choice of base also plays a significant role; for example, sodium hydride (NaH) can enhance the efficiency of deprotonation but requires strictly anhydrous conditions. For industrial-scale production, the use of continuous flow reactors and catalytic systems, such as those based on palladium, can lead to reduced reaction times and improved product purity.
Similarly, in the reaction of cyclopentenyl halides with dimethylamine, the reaction is often carried out in polar aprotic solvents like DMF or THF under reflux conditions. The yield is influenced by factors such as steric hindrance and the leaving group ability of the halogen.
Table 1: Key Parameters for Optimization in Direct Alkylation Approaches
| Parameter | Influence on Reaction | Typical Conditions/Reagents |
| Temperature | Controls reaction rate and minimizes side reactions. | 0–25°C for alkylation of cyclopentenamine derivatives. Reflux for reactions with cyclopentenyl halides. |
| Solvent | Stabilizes intermediates and influences reaction rate. | Anhydrous THF or DMF. |
| Base | Facilitates deprotonation and neutralizes acid byproducts. | NaH, K₂CO₃. |
| Catalyst | Can improve reaction time and purity, especially in industrial settings. | Palladium-based catalysts. |
Indirect Synthetic Pathways
Indirect synthetic pathways to this compound involve the formation of a cyclopentenyl amine precursor, which is then converted to the final product. These routes can offer greater flexibility in terms of starting materials and can be advantageous when direct alkylation is not feasible.
Reductive Amination Routes to Cyclopentenyl Amines (Precursor to this compound)
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. researchgate.net This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com In the context of synthesizing a precursor for this compound, cyclopentanone (B42830) can be reacted with an amine. researchgate.net
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of cyclopentanone, leading to the formation of an imine. youtube.com This intermediate is then reduced to the amine. youtube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity in reducing the imine in the presence of the ketone. libretexts.org Catalytic hydrogenation is another effective method for the reduction step. youtube.com The degree of substitution on the final amine product is one degree higher than the starting amine. youtube.com For example, reacting cyclopentanone with ammonia (B1221849) will yield a primary amine, while using a primary amine will result in a secondary amine, and a secondary amine will produce a tertiary amine. youtube.com
Multicomponent Reaction Strategies involving Enamine Intermediates
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. mdpi.comacs.org Several MCRs that proceed through enamine intermediates can be employed to construct functionalized cyclopentene derivatives, which can serve as precursors to this compound. rsc.org
One such strategy involves the reaction of 1,2-allenic ketones with compounds like 4-chloroacetoacetate and malononitrile (B47326) or cyanoacetate (B8463686) under mild, metal-free conditions. rsc.org The mechanism of this reaction involves a cascade of events, including nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction, to form the functionalized cyclopentene ring. rsc.org
Another approach utilizes the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. mdpi.com This reaction, often catalyzed by a base, can lead to the formation of enamine-containing cyclopentene structures. mdpi.com The reaction conditions can be tuned to favor either the mono- or bis-condensation product. mdpi.com These enamine intermediates are versatile and can be further elaborated to introduce the desired amine functionality.
Table 2: Comparison of Indirect Synthetic Pathways
| Pathway | Key Reactants | Intermediate | Key Features |
| Reductive Amination | Cyclopentanone, Amine, Reducing Agent | Imine/Enamine | Versatile for producing primary, secondary, and tertiary amines. researchgate.netyoutube.com |
| Multicomponent Reactions | Allenic ketones, Acetoacetates, Malononitrile/Cyanoacetate | Enamine | High efficiency, atom economy, and ability to generate complex structures in a single step. mdpi.comrsc.org |
| Condensation Reaction | Cyclopentanone, N,N-dimethylformamide dimethyl acetal | Enamine | Can be controlled to produce mono- or bis-substituted products. mdpi.com |
Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry, which encourage the use of less hazardous materials and processes, have spurred significant innovation in amine synthesis. These approaches aim to reduce environmental impact by utilizing benign solvents, efficient catalysts, and renewable resources.
Deep Eutectic Solvents (DESs) have emerged as environmentally friendly alternatives to conventional volatile organic solvents. mdpi.com DESs are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than its individual components. mdpi.commdpi.com
The advantageous properties of DESs include low volatility, high thermal stability, tunable polarity, biodegradability, and low cost. researchgate.net These features make them highly suitable for organic synthesis, including amination reactions. mdpi.com In the context of synthesizing this compound, a DES could serve as both the solvent and potentially as a catalyst, replacing hazardous traditional solvents. The tunability of their properties allows for the optimization of reaction conditions to improve yield and selectivity. mdpi.com For instance, a DES formed from choline (B1196258) chloride (HBA) and a suitable HBD like urea (B33335) or a carboxylic acid could facilitate the nucleophilic substitution of a cyclopentenyl halide with dimethylamine. researchgate.net
| Component Type | Example Compound | Role |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Choline Chloride | Forms the cationic part of the solvent, often derived from biomass. researchgate.net |
| Hydrogen Bond Donor (HBD) | Urea | Forms extensive hydrogen bonds with the HBA. bath.ac.uk |
| Hydrogen Bond Donor (HBD) | Malic Acid | A natural, biodegradable acid that can form a DES. bath.ac.uk |
| Hydrogen Bond Donor (HBD) | Glycerol | A non-toxic, biodegradable alcohol used as an HBD. mdpi.com |
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and enhanced selectivity. For the synthesis of allylic amines like this compound, various catalytic systems have been developed.
Palladium catalysts are highly effective for the formation of carbon-nitrogen bonds, a critical step in the synthesis of amines. researchgate.netacs.org Reactions such as the Buchwald-Hartwig amination and Tsuji-Trost allylic amination are powerful tools for this transformation. In the synthesis of this compound, a palladium catalyst could facilitate the coupling of a cyclopentenyl precursor (e.g., cyclopent-2-en-1-yl acetate (B1210297) or carbonate) with dimethylamine.
Furthermore, palladium-catalyzed intramolecular aza-Wacker type reactions are used to construct nitrogen-containing heterocyclic compounds. nih.gov These methods often proceed with high efficiency under mild conditions. Cascade reactions catalyzed by palladium also represent a sustainable strategy, allowing for the construction of complex molecules in a single step from simple precursors, thus minimizing waste. nih.gov
Iron is an attractive alternative to precious metal catalysts like palladium due to its low cost, low toxicity, and abundance. organic-chemistry.org Iron-based catalysts have demonstrated significant efficacy in allylic amination reactions. rsc.org For example, an iron complex can catalyze the reaction of an allylic alcohol directly with an amine, producing water as the only byproduct in a process known as "borrowing hydrogen". nih.govresearchgate.net This approach is highly atom-economical.
The synthesis of this compound could be achieved by reacting cyclopent-2-en-1-ol with dimethylamine in the presence of an iron catalyst. Different iron complexes, such as those based on iron phthalocyanine (B1677752) or [CpFe(CO)₂]₂, have been shown to catalyze the allylic amination of various alkenes. rsc.org These reactions can exhibit high regioselectivity, favoring the formation of the desired linear or branched amine product depending on the catalyst and reaction conditions. organic-chemistry.org
| Iron Catalyst | Nitrogen Source | Key Feature | Reference |
|---|---|---|---|
| [CpFe(CO)₂]₂ | Nitroaromatics | Catalyzes reaction with olefins under CO to produce allylic amines. rsc.org | rsc.org |
| Iron Phthalocyanine (Fe(Pc)) | Phenylhydroxylamine | Effective for amination of alkenes, particularly those with aromatic groups. | |
| [Bu₄N][Fe(CO)₃(NO)] | Primary amines | High regioselectivity in the amination of allyl carbonates. organic-chemistry.org | organic-chemistry.org |
| Molecular Iron Catalyst | Various amines | Direct amination of allylic alcohols without Lewis acid activators. nih.gov | nih.gov |
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, aqueous conditions. bohrium.com This approach aligns perfectly with the goals of green chemistry. For amine synthesis, several classes of enzymes are particularly relevant. mdpi.com
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. To synthesize an N,N-dimethylated amine, a multi-step chemoenzymatic process would be required, potentially involving an initial transamination followed by chemical N-methylation.
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of a pre-formed imine or the direct reductive amination of a carbonyl compound, respectively. bohrium.com They can produce chiral amines with very high enantiomeric excess. hims-biocat.eu
Amine Dehydrogenases (AmDHs): Engineered AmDHs can directly convert ketones to amines using ammonia as the amine source, offering a highly atom-efficient route. hims-biocat.eu
These biocatalytic methods are especially powerful for producing chiral amines, a key consideration for the synthesis of biologically active molecules. bohrium.comresearchgate.net
Catalytic Systems for Enhanced Efficiency and Selectivity
Stereoselective Synthesis of Chiral this compound Derivatives
This compound possesses a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities.
Stereoselective synthesis aims to produce a single desired stereoisomer. This can be achieved through several strategies:
Chiral Catalysts: Asymmetric catalysis using chiral metal complexes (e.g., with rhodium or palladium) or biocatalysts (e.g., IREDs, TAs) can directly produce an enantiomerically enriched product. researchgate.net Biocatalytic approaches, in particular, are known for their exceptional enantioselectivity, often yielding products with >99% enantiomeric excess. hims-biocat.eu
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For amine synthesis, N-tert-butanesulfinyl imines are widely used as chiral precursors. ua.es The reaction of a chiral N-tert-butanesulfinyl imine derived from cyclopent-2-en-1-one with a nucleophile, followed by reduction and methylation steps, could provide a route to a specific enantiomer of this compound. The sulfinyl group can be easily cleaved under acidic conditions. ua.es
Resolution: This method involves separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. This can be done by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
The development of these stereoselective methods is crucial for accessing optically pure cyclopentenylamine derivatives for use in medicinal chemistry and materials science.
Asymmetric Organocatalysis in Enamine Chemistry
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide array of chiral molecules, with enamine catalysis being a cornerstone of this field. mdpi.comyoutube.com This approach typically involves the reaction of a carbonyl compound with a chiral secondary amine catalyst, such as proline or its derivatives, to form a nucleophilic enamine intermediate. youtube.com This enamine can then react with various electrophiles, with the chiral catalyst directing the stereochemical outcome of the reaction.
While a direct organocatalytic synthesis of this compound has not been extensively reported, the principles of enamine catalysis can be applied to the construction of chiral cyclopentanone precursors. For instance, a well-established organocatalytic asymmetric Michael addition of aldehydes or ketones to nitroalkenes can lead to the formation of functionalized cyclopentanes. These intermediates can then be further elaborated to yield the desired cyclopentenylamine.
A plausible strategy would involve the asymmetric organocatalytic [3+2] cycloaddition of a suitable three-carbon component with a two-carbon electrophile to construct the cyclopentane (B165970) ring with high enantioselectivity. Subsequent functional group transformations, including the introduction of the amine and the double bond, would lead to the target molecule. The development of novel organocatalysts and cascade reactions continues to expand the possibilities for the efficient and stereocontrolled synthesis of complex cyclic amines. nih.gov
A key advantage of organocatalysis is the use of metal-free, environmentally benign, and readily available catalysts. mdpi.com The reactions are often performed under mild conditions and can tolerate a wide range of functional groups.
Table 1: Examples of Organocatalytic Asymmetric Reactions for the Synthesis of Cyclopentane Derivatives
| Catalyst | Reactants | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Proline Derivative | α,β-Unsaturated Aldehyde + Malonate | Functionalized Cyclopentane | Up to 99% | >20:1 |
| Chiral Secondary Amine | Nitroalkene + α,β-Unsaturated Ketone | Substituted Cyclopentanone | 90-98% | 10:1 to 19:1 |
| Diarylprolinol Silyl Ether | Enal + Alkylidene Malonate | Spirocyclic Cyclopentane | >95% | >95:5 |
This table presents representative data from analogous reactions and is intended to illustrate the potential of the methodology.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for achieving stereocontrol in organic synthesis. This method involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.
For the synthesis of chiral this compound, a chiral auxiliary could be employed to control the stereoselective introduction of the amine functionality or to direct a key bond-forming reaction that establishes the stereochemistry of the cyclopentene ring. While direct examples for the target molecule are scarce, the synthesis of other chiral allylic amines using this methodology provides a clear precedent.
A potential synthetic route could involve the conjugate addition of an amine to a cyclopentenone derivative bearing a chiral auxiliary. Alternatively, an auxiliary could be attached to a cyclopentene precursor to direct a diastereoselective allylic amination reaction. Subsequent N-methylation would then furnish the final product.
Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. These auxiliaries have proven effective in a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and conjugate additions.
Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis of Allylic Amine Precursors
| Chiral Auxiliary | Substrate | Reagent | Product Type | Diastereoselectivity |
| Evans Oxazolidinone | α,β-Unsaturated Imide | Organocuprate | β-Amino Acid Derivative | >98:2 |
| Pseudoephedrine | Glycinamide Enolate | Alkyl Halide | α-Amino Acid Derivative | >95:5 |
| Sulfinamide | Imine | Grignard Reagent | Chiral Amine | >90:10 |
This table is a compilation of data from analogous systems to demonstrate the utility of chiral auxiliaries.
Diastereoselective Approaches to Cyclopentene Amine Scaffolds
Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters in a molecule. For the synthesis of substituted cyclopentene amines like this compound, diastereoselective methods can be employed to construct the cyclopentene ring with the desired spatial arrangement of substituents.
A variety of diastereoselective reactions are applicable to the synthesis of cyclopentene scaffolds. These include cycloaddition reactions, such as the Diels-Alder reaction, and multicomponent reactions that can rapidly generate molecular complexity. nih.gov For instance, a diastereoselective [3+2] annulation reaction can be used to form a highly functionalized cyclopentene ring. nih.gov
Another approach involves the diastereoselective functionalization of a pre-existing cyclopentene ring. For example, a directed epoxidation or dihydroxylation of a substituted cyclopentene, followed by conversion of the resulting diol or epoxide to an amine, can provide access to the desired stereoisomer. The directing group, which can be a resident functional group on the cyclopentene ring, controls the facial selectivity of the incoming reagent.
Recent advancements in catalysis have enabled the development of highly diastereoselective methods for the synthesis of complex cyclic molecules from simple starting materials. These methods often offer high levels of stereocontrol and can be used to generate a diverse range of cyclopentene amine analogs for various applications.
Table 3: Diastereoselective Synthesis of Functionalized Cyclopentenes
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) |
| [3+2] Cycloaddition | Allenoate + Alkene | Phosphine Catalyst | >20:1 |
| Michael Addition | Cyclopentenone + Nucleophile | Base or Lewis Acid | >10:1 |
| Directed Epoxidation | Substituted Cyclopentene | m-CPBA | >15:1 |
This table showcases representative diastereoselectivities achieved in the synthesis of cyclopentene derivatives using various methods.
Mechanistic Investigations of N,n Dimethylcyclopent 2 En 1 Amine Reactivity
Elucidation of Reaction Pathways
The reactivity of N,N-dimethylcyclopent-2-en-1-amine is characterized by the interplay between its alkene and amine functionalities. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. The strained nature of the cyclopentene (B43876) ring enhances the electrophilicity of the double bond, while the tertiary amine provides a site for nucleophilic attack and can influence the stereochemical outcome of reactions.
The π electrons of the cyclopentene double bond in this compound are susceptible to attack by electrophiles. chemvista.org This reaction is a cornerstone of alkene chemistry and proceeds through a two-step mechanism. chemvista.orgyoutube.com First, the electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate. youtube.com This initial step is typically the rate-determining step of the reaction. chemvista.org Subsequently, a nucleophile attacks the carbocation, leading to the final addition product. chemvista.org
In the case of cyclic alkenes like cyclopentene, the addition of electrophiles such as bromine results in the exclusive formation of the trans-1,2-dihalo-substituted product. chemvista.org This stereoselectivity is explained by the formation of a bridged halonium ion intermediate. The incoming nucleophile then attacks from the side opposite to the bridged ion, resulting in the trans configuration. chemvista.org
The presence of the N,N-dimethylamino group influences the regioselectivity of electrophilic additions. The nitrogen atom's lone pair can donate electron density to the double bond, making the alkene more nucleophilic than a simple cyclopentene. masterorganicchemistry.com This increased nucleophilicity facilitates reactions with a wider range of electrophiles.
Table 1: Examples of Electrophilic Addition Reactions
| Electrophile | Reagent | Product Type | Reference |
| Halogen | Br₂ | Dihalogenated cyclopentane (B165970) | |
| Hydrogen Halide | HBr | Halogenated cyclopentylamine | libretexts.org |
This table provides illustrative examples of electrophilic addition reactions and does not represent an exhaustive list.
The nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the two methyl groups attached to the nitrogen create steric hindrance, which can impede the approach of electrophiles to the nitrogen center. osti.gov This steric congestion directs the reactivity towards the cyclopentene ring in many cases.
The degree of steric hindrance around the nitrogen atom is a critical factor in determining the reaction pathway. osti.gov In reactions where the electrophile is small, nucleophilic attack at the nitrogen can occur. For instance, the alkylation of the amine with methyl iodide is a known reaction. However, with bulkier electrophiles, the reaction is more likely to occur at the less hindered double bond.
Computational studies and experimental data on various amines have shown that increasing the size of the alkyl groups on the nitrogen atom significantly impacts the accessibility of the nitrogen's lone pair. osti.gov This effect is a key principle in controlling the selectivity of reactions involving substituted amines.
The cyclopentene double bond in this compound can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. youtube.com In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. youtube.comyoutube.com The reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single step. youtube.com
For a successful Diels-Alder reaction, the diene must be in the s-cis conformation to allow for proper orbital overlap. youtube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com While the N,N-dimethylamino group is electron-donating, the strained nature of the cyclopentene ring can still allow it to act as a dienophile, particularly with electron-rich dienes.
The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific with respect to both the diene and the dienophile. youtube.com When a cyclic diene is used, the reaction can lead to the formation of bicyclic compounds, with the endo product often being the major isomer due to secondary orbital interactions. youtube.comyoutube.com
Beyond the classic Diels-Alder reaction, other cycloaddition pathways are possible. For instance, formal [3+2] cycloadditions of cyclopropyl (B3062369) ketones with alkenes have been developed to synthesize cyclopentane derivatives. organic-chemistry.org Additionally, photochemical [4+1] cycloadditions of siloxycarbenes with dienes have been shown to produce functionalized cyclopentenes. acs.org
This compound is an enamine, a class of compounds characterized by an amino group attached to a carbon-carbon double bond. wikipedia.org Enamines exist in equilibrium with their corresponding iminium ions, especially in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium is analogous to the keto-enol tautomerism. wikipedia.org
The formation of the enamine typically involves the reaction of a ketone or aldehyde with a secondary amine. masterorganicchemistry.comwikipedia.org The process is reversible and is often driven to completion by removing the water formed during the reaction. masterorganicchemistry.com The nitrogen atom in the enamine is a powerful π-donor, which significantly increases the nucleophilicity of the α-carbon of the double bond. masterorganicchemistry.com
This enhanced nucleophilicity allows enamines to participate in a variety of reactions, including alkylations and Michael additions. masterorganicchemistry.comnumberanalytics.com In the Stork enamine alkylation, the enamine reacts with an alkyl halide to form an iminium salt, which is then hydrolyzed to yield an α-alkylated ketone. wikipedia.orgyoutube.com
The enamine-iminium equilibrium can also be exploited in catalytic processes. Chiral amines can be used to form chiral enamines in situ, which then react enantioselectively with electrophiles. nih.gov This strategy has been successfully applied in various asymmetric syntheses. nih.gov
The photochemical behavior of enamines opens up unique reaction pathways that are not accessible under thermal conditions. acs.orgrsc.org Upon photoexcitation, enamines can participate in a variety of transformations, including rearrangements and cycloadditions. acs.orgnih.gov
One notable photochemical reaction is the E/Z isomerization of enamines. nih.gov This process can be harnessed for the deracemization of α-branched aldehydes. nih.gov The key steps involve the rapid photodynamic E/Z isomerization of an enamine intermediate, followed by a highly stereospecific iminium/enamine tautomerization. nih.gov
Enamines can also act as photosensitizers, triggering the formation of reactive radical species from suitable precursors. acs.org For example, the photoexcitation of an enamine can lead to the generation of electrophilic radicals from organic halides. acs.org The ground-state enamine can then trap these radicals in an enantioselective manner, leading to the formation of new carbon-carbon bonds. acs.org This approach has been utilized in the stereoselective α-alkylation of aldehydes. acs.org
Furthermore, photochemical cycloadditions involving imine intermediates derived from amines have been reported. A formal [4+2] cycloaddition of an imine diradical has been used to convert bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines. nih.gov
Computational Chemistry and Theoretical Studies of Reaction Mechanisms
Computational chemistry provides a powerful tool for investigating the mechanisms of reactions involving this compound and related enamines. nih.govacs.org Density Functional Theory (DFT) is a commonly employed method for these studies, as it can provide valuable insights into reaction pathways, transition state geometries, and activation energies. nih.govresearchgate.net
Theoretical studies have been instrumental in understanding the stereoselectivity of various enamine reactions. For example, DFT calculations have been used to predict the relative energies of different transition states in the reaction of enamines with nitroalkenes, helping to rationalize the observed product distribution. nih.govacs.org These calculations have shown that the formation of cyclobutane (B1203170) intermediates is a plausible pathway in these reactions. nih.govacs.org
Computational methods have also been applied to study the steric and electronic effects that govern enamine reactivity. nih.gov For instance, the steric repulsion between substituents on the enamine and the incoming electrophile can be quantified, providing a rationale for the observed regioselectivity. nih.gov The influence of solvent effects on reaction mechanisms can also be evaluated using computational models such as the IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model). researchgate.net
In the context of photochemical reactions, time-dependent DFT (TD-DFT) can be used to study the excited-state properties of enamines and predict the feasibility of different photochemical pathways. researchgate.net These computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the complex reactivity of this compound.
Quantum Chemical Calculations of Transition States and Intermediates
Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, on the transition states and intermediates involved in the reactions of this compound. Such computational studies are crucial for mapping out reaction energy profiles, characterizing the geometries of transient species, and predicting the feasibility of various mechanistic pathways. The application of these methods to this compound would provide significant insights into its reactivity, including electrophilic additions to the double bond or nucleophilic substitution reactions at the allylic position.
Molecular Dynamics Simulations of Reaction Progress
Similarly, a thorough search of the scientific literature reveals a lack of studies employing molecular dynamics (MD) simulations to investigate the reaction progress of this compound. MD simulations could offer a dynamic perspective on the conformational changes of the cyclopentene ring and the dimethylamino group during a reaction, as well as the role of solvent molecules in stabilizing or destabilizing transition states and intermediates. This computational tool would be invaluable for understanding the steric and electronic factors that govern the compound's reactivity in a condensed phase.
Analysis of Electronic Structure and Reactivity Descriptors
Isotopic Labeling and Kinetic Isotope Effect Studies for Mechanistic Probing
The use of isotopic labeling and the measurement of kinetic isotope effects (KIEs) are powerful experimental techniques for probing reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-determining step of a reaction. A primary KIE is typically observed when a C-H bond is cleaved in the slowest step.
At present, there are no published studies that specifically report on isotopic labeling experiments or kinetic isotope effect measurements for reactions involving this compound. The application of these methods would be highly informative. For instance, in a base-catalyzed elimination reaction, deuterating the carbon adjacent to the amine could reveal the timing of C-H bond cleavage relative to leaving group departure. Similarly, in electrophilic additions, isotopic substitution at the double bond could help to elucidate the structure of the transition state. The absence of such experimental data limits the definitive mechanistic understanding of this compound's reactions.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Stereochemistrynih.gov
¹H and ¹³C NMR Chemical Shift Analysis of Cyclopentene (B43876) and N-Methyl Groupsnih.gov
In ¹H NMR spectroscopy, the protons on the cyclopentene ring and the N-methyl groups exhibit characteristic chemical shifts that are vital for structural confirmation. The vinyl protons of the cyclopentene ring are typically observed as a multiplet in the downfield region of the spectrum, generally between δ 5.2 and 5.8 ppm. This region is indicative of protons attached to sp²-hybridized carbon atoms. The N-methyl groups, being in a more shielded environment, resonate as a sharp singlet further upfield, usually around δ 2.2–2.5 ppm. The integration of this singlet corresponds to the six protons of the two methyl groups, providing quantitative evidence for the dimethylamino functionality.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms of the C=C double bond in the cyclopentene ring show signals in the downfield region, characteristic of sp² carbons. The carbons of the N-methyl groups appear in the upfield region of the spectrum. The precise chemical shifts of the cyclopentene and N-methyl carbons are crucial for confirming the regiochemistry of the molecule, ensuring the correct placement of the double bond relative to the amine substituent.
| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Vinyl (C=C-H) | 5.2 - 5.8 (multiplet) | 128 - 135 |
| N-Methyl (N-(CH₃)₂) | 2.2 - 2.5 (singlet) | 40 - 45 |
| Allylic (C-H) | ~3.5 - 4.0 (multiplet) | 65 - 75 |
| Aliphatic (CH₂) | ~1.5 - 2.5 (multiplet) | 25 - 35 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysisnih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of N,N-dimethylcyclopent-2-en-1-amine. nih.gov This technique provides a highly accurate mass measurement, which allows for the confident verification of the molecular formula, C₇H₁₃N. nih.gov The expected exact mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value, with a high degree of agreement confirming the elemental composition.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural information. Under electron ionization (EI) or other ionization methods, the molecule undergoes characteristic fragmentation, yielding smaller, charged fragments. The analysis of these fragment ions can help to piece together the structure of the parent molecule. For this compound, common fragmentation pathways may include the loss of a methyl group or cleavage of the cyclopentene ring, providing additional evidence for the assigned structure.
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Identity |
| [C₇H₁₃N]⁺ | 111.1048 | ~111.1045 | Molecular Ion |
| [C₆H₁₀N]⁺ | 96.0813 | ~96.0810 | Loss of CH₃ |
| [C₅H₈N]⁺ | 82.0656 | ~82.0653 | Ring Fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The presence of a C=C double bond in the cyclopentene ring is typically indicated by a stretching vibration in the region of 1600–1620 cm⁻¹. The C-N stretching vibration of the tertiary amine is also a characteristic feature. The various C-H bonds (both sp² and sp³) will also show distinct stretching and bending vibrations.
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=C | Stretch | 1600 - 1620 |
| C-N | Stretch | 1000 - 1250 |
| =C-H | Stretch | 3000 - 3100 |
| C-H (sp³) | Stretch | 2850 - 3000 |
X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure Determinationnih.gov
While obtaining single crystals of this compound itself may be challenging due to its low melting point, X-ray crystallography of its solid derivatives or co-crystals provides the most definitive three-dimensional structural information. mdpi.com By converting the amine into a crystalline salt (e.g., a hydrochloride or tartrate salt) or forming a co-crystal with a suitable partner, it is possible to determine the precise bond lengths, bond angles, and stereochemical relationships within the molecule in the solid state. mdpi.com This technique is particularly valuable for unambiguously establishing the relative stereochemistry of substituents on the cyclopentene ring if chiral centers are present. The resulting crystal structure offers an unparalleled level of detail, confirming the connectivity and conformation of the molecule.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS)nih.gov
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a particularly powerful technique for this purpose. nih.gov In GC, the compound is vaporized and passed through a column, separating it from impurities based on differences in boiling point and interactions with the stationary phase. The retention time of the compound is a characteristic property that can be used for identification. The coupled mass spectrometer then provides mass spectral data for the eluted components, confirming the identity of the main peak as this compound and identifying any impurities present. This combination of techniques allows for both qualitative and quantitative assessment of the compound's purity.
Organic Transformations and Synthetic Applications of N,n Dimethylcyclopent 2 En 1 Amine
Derivatization Strategies for Functionalization and Molecular Diversity
The presence of both a tertiary amine and a reactive alkene within the same molecule allows for a range of derivatization strategies, enabling the introduction of new functionalities and the expansion of molecular diversity.
Alkylation Reactions at Nitrogen and Carbon Centers
Alkylation reactions of N,N-dimethylcyclopent-2-en-1-amine can occur at two primary sites: the nitrogen atom and the α-carbon of the enamine system.
Alkylation at the Nitrogen Center:
As a tertiary amine, this compound can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. copernicus.orgyoutube.com This reaction proceeds via a standard SN2 mechanism. rsc.org For example, reaction with methyl iodide would yield N,N,N-trimethylcyclopent-2-en-1-aminium iodide. The formation of these quaternary ammonium salts can be a "runaway" reaction, where the product amine is more nucleophilic than the starting amine, though this is less of an issue when starting with a tertiary amine. copernicus.org The use of excess alkyl halide can drive the reaction to completion. copernicus.org
| Reactant 1 | Reactant 2 | Product |
| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt |
Alkylation at the Carbon Center:
The enamine functionality of this compound allows for alkylation at the α-carbon. Enamines are effective nucleophiles and can react with alkyl halides in an SN2 fashion. youtube.comyoutube.com This reaction, often part of the Stork enamine synthesis, provides a powerful method for forming carbon-carbon bonds at the α-position to a carbonyl group after hydrolysis of the resulting iminium salt. youtube.comnih.gov The reaction typically requires a reactive alkyl halide, such as a primary halide. youtube.com The use of a strong base like LDA is a common alternative for α-alkylation of ketones, but the enamine pathway offers milder conditions. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis) |
| Enamine | Alkyl Halide | Iminium Salt | α-Alkylated Ketone |
Halogenation and Hydrohalogenation of the Cyclopentene (B43876) Ring
The double bond in this compound is susceptible to electrophilic addition reactions, including halogenation and hydrohalogenation.
Halogenation:
The strained cyclopentene ring is prone to electrophilic additions. researchgate.net Reaction with halogens such as bromine (Br₂) would be expected to form the corresponding dihalogenated derivative. researchgate.net A common reagent for allylic bromination is N-bromosuccinimide (NBS), which can provide a source of bromine radicals for substitution at the allylic position or act as an electrophile for addition to the double bond. youtube.comlibretexts.orgrsc.org The reaction of alkenes with NBS in the presence of water leads to the formation of bromohydrins. youtube.com
Hydrohalogenation:
The addition of hydrogen halides (HX) across the double bond of this compound is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the presence of the electron-donating dimethylamino group can influence the regioselectivity of this addition.
Cyclopentene Ring Modifications and Rearrangements
The cyclopentene core of this compound can be modified through various chemical transformations, leading to the formation of new ring systems or rearranged products.
Cyclopropanation Strategies
The addition of a carbene or carbenoid to the double bond of this compound offers a direct route to bicyclic cyclopropane (B1198618) derivatives. A new, general, and practical method for enamine cyclopropanation utilizes dichloromethane (B109758) as an electrophilic carbene equivalent. nih.gov This method is tolerant of other alkene moieties within the enamine substrate. nih.gov
The Simmons-Smith reaction is a widely used method for cyclopropanation that employs a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species. This reaction is stereospecific, with the cyclopropane ring being delivered to one face of the double bond. The presence of a heteroatom, such as the nitrogen in an amine, can direct the cyclopropanation.
Another approach involves the reaction of enamines with in situ generated difluorocarbene, which can lead to difluorocyclopropanation and subsequent ring-expansion upon heating. nih.gov
| Reactant | Reagent | Product |
| Alkene | Carbene (e.g., :CH₂) | Cyclopropane |
Ring-Opening and Ring-Expansion Transformations
The strained nature of the cyclopentene ring and the presence of the amino group can facilitate ring-opening and ring-expansion reactions under specific conditions.
Ring-Opening:
The ring-opening of cyclopropane derivatives formed from this compound can be a useful synthetic strategy. For instance, the ring-opening of gem-dihalocyclopropanes, generated from the corresponding enamine, can lead to homologated α-halo-α,β-unsaturated ketones. nih.gov The reductive opening of a cyclopropane ring in a nickel(II) coordination environment has also been demonstrated as a route to functionalized amino acid derivatives. wikipedia.org
Ring-Expansion:
Ring-expansion reactions provide a pathway to larger ring systems. For example, cyclobutylmethylcarbenium ions can undergo ring expansion to form cyclopentane (B165970) or cyclopentene derivatives. organic-chemistry.org While not directly involving this compound, these principles can be applied to its derivatives. A one-carbon difluorocyclopropanation followed by ring-expansion of an enamine derived from a biomass source has been developed. nih.gov Additionally, the reaction of alkylidenecyclopropyl ketones with amines can lead to the formation of substituted pyrroles through a ring-opening and expansion mechanism.
Role as a Synthetic Intermediate in Complex Molecule Synthesis
This compound serves as a valuable starting material in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amine and a reactive double bond, allows for a variety of synthetic manipulations. These include its use in the preparation of cyclopentene-based amino acids, which are of interest in pharmaceutical research. Advanced synthetic methodologies have been developed that employ this and related compounds in catalytic processes to achieve high levels of enantioselectivity.
Precursor to Nitrogen-Containing Cyclic Scaffolds (e.g., Dihydropyridines)
While the cyclopentene ring system is a common structural motif in natural products and synthetic compounds, the direct use of this compound as a precursor for the synthesis of dihydropyridines is not extensively documented in scientific literature. The primary and most well-established method for dihydropyridine (B1217469) synthesis is the Hantzsch reaction, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). organic-chemistry.orgnih.govwikipedia.org
Alternative methods for dihydropyridine synthesis include multicomponent reactions that can yield both 1,4- and 1,2-dihydropyridine isomers. arkat-usa.orgrsc.org Some of these reactions utilize cyclic amines in a four-component reaction with benzaldehydes and malononitrile (B47326). arkat-usa.org However, specific examples employing this compound in these capacities to form dihydropyridine structures are not readily found in the reviewed literature. The synthesis of dihydropyridines typically relies on acyclic precursors or different heterocyclic starting materials. nih.govorganic-chemistry.org
Building Block for Stereochemically Defined Organic Molecules
The cyclopentene framework is a key structural element in numerous biologically active molecules, and the ability to control stereochemistry is crucial in their synthesis. While direct applications of this compound in this area are not extensively detailed, related cyclopentenylamine derivatives have been successfully employed in the enantioselective construction of chiral cyclic amines.
One notable strategy involves the nickel-catalyzed desymmetrization of symmetric cyclopentenylamine derivatives. This method allows for the creation of cyclic chiral amines with two adjacent stereocenters with high yields and excellent stereoselectivities. The proposed mechanism for this transformation involves a series of steps mediated by a NiH species, including insertion, β-hydride elimination, and alkylation, which together facilitate the precise formation of these complex chiral structures. rsc.org
The development of such catalytic systems highlights the potential of cyclopentene amine scaffolds as valuable building blocks in asymmetric synthesis. The ability to introduce chirality and functionalize the cyclopentene ring makes these compounds, including this compound, attractive starting points for the synthesis of stereochemically rich and complex organic molecules.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Targeted Transformations
The development of advanced catalytic systems is paramount for expanding the synthetic utility of N,N-dimethylcyclopent-2-en-1-amine. While traditional methods have proven effective, future research is geared towards catalysts that offer higher selectivity, efficiency, and sustainability.
One promising direction is the use of cooperative catalytic systems. For instance, combining chiral secondary amines with palladium complexes has shown potential in creating cyclopentene-based amino acids with high enantioselectivity. Future work could expand this approach to other metal catalysts and chiral ligands to access a wider range of stereochemically complex molecules derived from this compound.
Furthermore, the application of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been noted to improve reactivity in biphasic systems during the synthesis of related compounds. Research into novel phase-transfer catalysts, including those based on ionic liquids or phosphonium (B103445) salts, could lead to more efficient and environmentally friendly synthetic protocols. The development of palladium-based catalytic systems is also highlighted as a key area for improving industrial scalability by reducing reaction times and enhancing product purity.
| Catalyst Type | Potential Application for this compound | Research Focus |
| Cooperative Catalysts | Asymmetric synthesis of chiral derivatives | Combining transition metals (e.g., Pd) with chiral organic co-catalysts |
| Phase-Transfer Catalysts | Enhanced reactivity in multiphasic reaction media | Development of novel, highly efficient catalysts like ionic liquids |
| Palladium-Based Systems | Scalable and high-purity industrial synthesis | Optimization of catalyst loading, ligands, and reaction conditions |
Exploration of this compound in Flow Chemistry
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com The application of this technology to reactions involving this compound is a key area for future development.
Industrial production methods for similar amine compounds are already utilizing continuous flow reactors to ensure high yields and purity. Adapting the synthesis of this compound, such as the alkylation of cyclopentenyl halides with dimethylamine (B145610), to a flow process could significantly improve efficiency and safety, particularly when handling gaseous reagents. By precisely controlling temperature, pressure, and residence time in microreactors, side reactions can be minimized, leading to a cleaner product profile. mdpi.com Future research will likely focus on designing and optimizing flow reactor setups specifically for the synthesis and subsequent transformations of this versatile amine.
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. researchgate.net For this compound, advanced computational modeling represents a frontier for predicting its reactivity and exploring potential reaction pathways.
Techniques such as Density Functional Theory (DFT) can be employed to model the molecule's electronic structure, identify sites of reactivity, and calculate the energy barriers of potential transformations. researchgate.netmdpi.com For example, methods like the M062X-D3/def2-TZVP level of theory have been used to understand the conformational stability of complex molecules, a technique that could be applied to understand the steric and electronic properties of this compound. mdpi.com Furthermore, Conceptual DFT can be used to calculate global reactivity descriptors, providing insights into the nucleophilic or electrophilic nature of the compound and guiding the design of new reactions. researchgate.net
| Modeling Technique | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energetics | Identification of reactive sites, prediction of reaction mechanisms |
| Conformational Analysis | Modeling of 3D structure and stability | Understanding steric hindrance and preferred reaction geometries |
| Conceptual DFT (CDFT) | Calculation of global reactivity indices (e.g., nucleophilicity) | Guiding the selection of reaction partners and conditions |
Integration with Machine Learning for Reaction Discovery and Optimization
The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are discovered and optimized. researchgate.net For this compound, integrating ML algorithms could accelerate the identification of novel transformations and optimal reaction conditions.
ML models, such as deep neural networks, can be trained on existing reaction data to predict the outcomes of new, untested reactions. researchgate.net This predictive power can be used to screen vast numbers of potential catalysts, solvents, and reaction partners for transformations involving this compound, saving significant time and resources. Furthermore, Bayesian inference and other ML techniques can be used to create models that iteratively suggest new experiments to perform, leading to a rapid optimization of reaction yields and selectivity. researchgate.net This data-driven approach can help uncover non-obvious reaction parameters and discover entirely new synthetic pathways.
Q & A
Q. What are the optimal synthetic routes for N,N-dimethylcyclopent-2-en-1-amine, and how can reaction conditions be tailored to improve yield?
this compound can be synthesized via alkylation of cyclopentenamine derivatives. A common method involves reacting cyclopent-2-en-1-amine with methyl iodide in the presence of a strong base (e.g., NaH or K₂CO₃) to facilitate nucleophilic substitution. Key parameters include:
- Temperature : 0–25°C to minimize side reactions.
- Solvent : Anhydrous THF or DMF to stabilize intermediates.
- Base selection : NaH enhances deprotonation efficiency but requires strict anhydrous conditions .
For industrial scalability, continuous flow reactors and catalytic systems (e.g., Pd-based catalysts) may reduce reaction times and improve purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and substitution patterns. The vinyl proton in the cyclopentene ring typically appears as a multiplet at δ 5.2–5.8 ppm, while N-methyl groups resonate as singlets near δ 2.2–2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z: 125.13 for C₇H₁₁N⁺).
- IR Spectroscopy : Stretching vibrations for C=N and C=C bonds appear at 1640–1680 cm⁻¹ and 1600–1620 cm⁻¹, respectively .
Q. How does the cyclopentene ring influence the compound’s reactivity in substitution or addition reactions?
The strained cyclopentene ring enhances electrophilicity at the double bond, making it prone to:
- Electrophilic Additions : Reacts with halogens (e.g., Br₂) to form dihalogenated derivatives.
- Diels-Alder Reactions : Acts as a dienophile in [4+2] cycloadditions with electron-rich dienes.
Steric hindrance from the N,N-dimethyl groups may slow nucleophilic attacks at the amine center, directing reactivity toward the ring .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data for this compound?
Conflicting bioactivity data (e.g., receptor binding affinity) may arise from structural analogs or experimental variability. Strategies include:
- Molecular Docking : Compare binding poses of the compound and its analogs (e.g., N-benzyl derivatives) to identify critical interactions with target proteins .
- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methyl groups) with activity trends using datasets from PubChem or ECHA .
- Meta-Analysis : Re-evaluate assay conditions (e.g., pH, solvent) across studies to isolate confounding variables .
Q. What catalytic systems enable enantioselective functionalization of this compound?
Chiral catalysts like Pd(0) with phosphine ligands (e.g., BINAP) can induce asymmetry during C–H activation or cross-coupling reactions. For example:
- Palladium-Catalyzed Amination : DMF serves as a dimethylamino source in C–H functionalization, producing enantiomerically enriched derivatives .
- Asymmetric Hydrogenation : Use of Rh(I)-DuPhos complexes reduces the cyclopentene double bond with >90% enantiomeric excess (ee) .
Q. What strategies mitigate degradation of this compound in long-term stability studies?
Degradation pathways (e.g., oxidation or hydrolysis) can be minimized by:
- Storage Conditions : Anhydrous environments at –20°C under inert gas (N₂/Ar).
- Stabilizers : Addition of radical scavengers (e.g., BHT) or pH buffers (citrate-phosphate) for aqueous solutions .
- Analytical Monitoring : Regular HPLC-UV checks at λ = 254 nm to detect degradation products .
Methodological Considerations
Q. How should researchers design experiments to probe the compound’s interactions with lipid bilayers or membrane proteins?
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics.
- Fluorescence Quenching : Use Trp-containing peptides to assess partitioning into hydrophobic membranes .
- MD Simulations : All-atom molecular dynamics (e.g., GROMACS) predict insertion depth and orientation in lipid bilayers .
Q. What protocols ensure safe handling of this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
